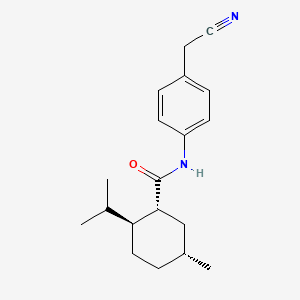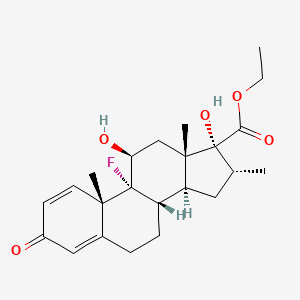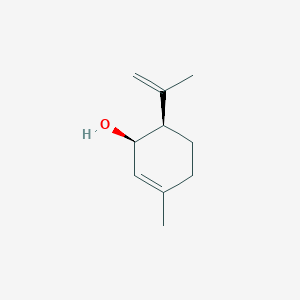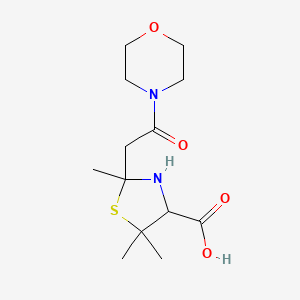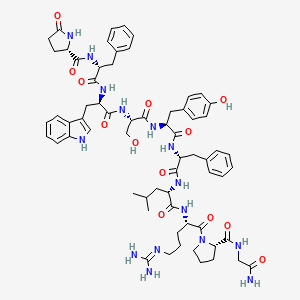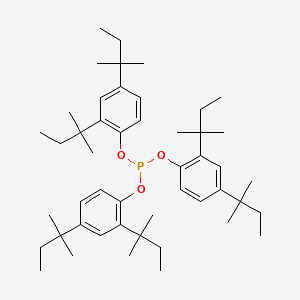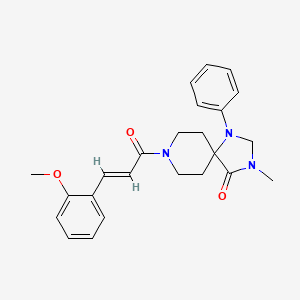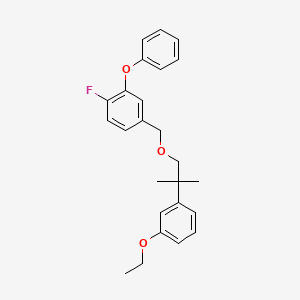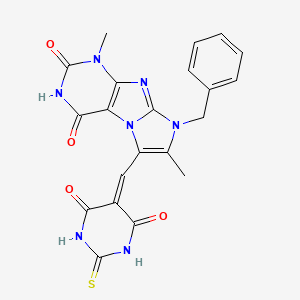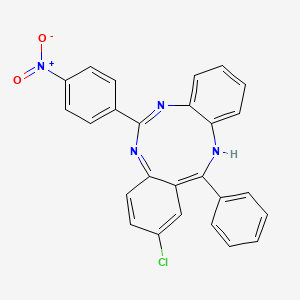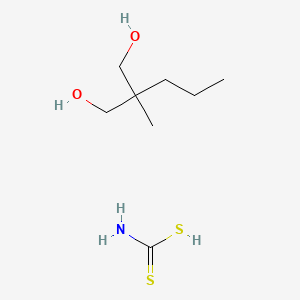
1,3-Propanediol, 2-methyl-2-propyl-, dithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes:: Meprobamate can be synthesized through the following steps:
Alkylation of Ethylene Glycol: Start by alkylating ethylene glycol with isobutyl bromide or isobutyl chloride to obtain 2-methyl-2-propyl-1,3-propanediol.
Carbamoylation: React the obtained diol with phosgene (COCl) or urea to form the corresponding carbamate.
Dithiocarbamate Formation: Finally, react the carbamate with carbon disulfide (CS) to yield the dithiocarbamate derivative.
Industrial Production:: Meprobamate is industrially produced using the above synthetic routes, with careful control of reaction conditions and purification steps .
Análisis De Reacciones Químicas
Meprobamate undergoes various chemical reactions:
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding alcohol and urea.
Oxidation: Meprobamate can be oxidized to form carbonyl compounds.
Substitution Reactions: The alkyl groups can be substituted by other functional groups.
Esterification: Reaction with acids can lead to ester formation.
Common reagents include acids, bases, and oxidizing agents. The major products depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Meprobamate finds applications in several fields:
Anxiolytic Drug: It acts as a tranquilizer, reducing anxiety and promoting relaxation.
Muscle Relaxant: Meprobamate has centrally-acting muscle relaxant properties, making it useful for muscle spasms and tension.
Anticonvulsant: It helps control seizures in certain conditions.
Mecanismo De Acción
The exact mechanism of meprobamate’s effects is not fully understood. it likely involves modulation of neurotransmitter systems in the brain, including GABA (gamma-aminobutyric acid) receptors. By enhancing GABAergic activity, meprobamate produces its calming and muscle-relaxing effects.
Comparación Con Compuestos Similares
Meprobamate is unique due to its combination of anxiolytic, muscle relaxant, and anticonvulsant properties. Similar compounds include carisoprodol (N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate), which also possesses strong muscle relaxant activity .
Propiedades
Número CAS |
93047-97-3 |
|---|---|
Fórmula molecular |
C8H19NO2S2 |
Peso molecular |
225.4 g/mol |
Nombre IUPAC |
carbamodithioic acid;2-methyl-2-propylpropane-1,3-diol |
InChI |
InChI=1S/C7H16O2.CH3NS2/c1-3-4-7(2,5-8)6-9;2-1(3)4/h8-9H,3-6H2,1-2H3;(H3,2,3,4) |
Clave InChI |
RCNVVLVYTNEYNM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(CO)CO.C(=S)(N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


